3-Iodo-1-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-6-carbaldehyde
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Overview
Description
3-Iodo-1-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-6-carbaldehyde is a heterocyclic compound that features a unique structure combining a cyclopentane ring fused to a pyridine ring, with an iodine atom and a formyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-1-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-6-carbaldehyde can be achieved through multicomponent reactions involving malononitrile, hydrogen sulfide, aldehydes, and alkylating agents . The reaction typically involves the formation of intermediate compounds through a series of condensation and cyclization steps. For example, the reaction of malononitrile with hydrogen sulfide and an aldehyde can form a cyanothioacetamide intermediate, which then undergoes further reactions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of specific catalysts, solvents, and temperature control to facilitate the reaction. The use of continuous flow reactors and other advanced techniques can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Iodo-1-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-6-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like manganese dioxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions . The reactions are typically carried out under controlled conditions, such as specific temperatures and solvent environments, to achieve the desired products .
Major Products Formed
The major products formed from these reactions can include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Iodo-1-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-6-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism by which 3-Iodo-1-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-6-carbaldehyde exerts its effects involves interactions with specific molecular targets and pathways. For example, the compound may act as an inhibitor of certain enzymes or as a modulator of specific signaling pathways . The exact mechanism of action can vary depending on the specific application and the biological or chemical context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Iodo-1-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-6-carbaldehyde include other cyclopenta[c]pyridine derivatives, such as:
- 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one
- 3-Iodo-1-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-6-carboxylic acid
- 3-Iodo-1-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-6-yl)methanol
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the iodine atom and the formyl group allows for unique reactivity and interactions with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H10INO |
---|---|
Molecular Weight |
287.10 g/mol |
IUPAC Name |
3-iodo-1-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-6-carbaldehyde |
InChI |
InChI=1S/C10H10INO/c1-6-9-3-7(5-13)2-8(9)4-10(11)12-6/h4-5,7H,2-3H2,1H3 |
InChI Key |
IFALFWNFUYISJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CC(CC2=CC(=N1)I)C=O |
Origin of Product |
United States |
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